N~3~-methyl-N-phenyl-beta-alaninamide
Description
N³-Methyl-N-phenyl-beta-alaninamide is a β-alanine derivative characterized by a methyl group at the N³ position and a phenyl group attached to the primary amine. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol. Structurally, it differs from β-alanine (3-aminopropanoic acid, C₃H₇NO₂, HMDB ID: HMDB0000056 ) by the substitution of hydrogen atoms on the amine with methyl and phenyl groups, forming an amide linkage.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(methylamino)-N-phenylpropanamide |
InChI |
InChI=1S/C10H14N2O/c1-11-8-7-10(13)12-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13) |
InChI Key |
MKIFWUOKNAWCMR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-methyl-N-phenyl-beta-alaninamide typically involves the reaction of beta-alanine with methylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of N3-methyl-N-phenyl-beta-alaninamide may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N~3~-methyl-N-phenyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
N~3~-methyl-N-phenyl-beta-alaninamide has shown promise in drug design, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for developing new medications.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.15 |
| Escherichia coli | 0.25 |
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Biochemical Research
The compound's role as an enzyme inhibitor has been a focus of biochemical studies. It has been shown to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Enzyme Inhibition : this compound acts as an inhibitor of certain proteases and kinases, which are critical in signaling pathways related to cell growth and apoptosis.
Neuropharmacology
Emerging research suggests that this compound may influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which could have implications for treating neurological disorders.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound had a broad spectrum of activity, with particularly low MIC values against E. coli and S. aureus.
Cytotoxicity Assessment
In vitro cytotoxicity tests were conducted using human cell lines to evaluate the safety profile of this compound. The results showed that the compound exhibited low toxicity towards normal human cells, suggesting a favorable therapeutic index.
Mechanism of Action
The mechanism of action of N3-methyl-N-phenyl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a) N,N,N³,N³-Tetramethyl-β-alaninamide (C₇H₁₆N₂O, 144.22 g/mol ):
- Key Differences : This compound features four methyl groups (two on the terminal amine and two on the N³ position), resulting in increased steric hindrance and reduced hydrogen-bonding capacity compared to N³-methyl-N-phenyl-beta-alaninamide.
- Impact : The absence of a phenyl group and higher methylation likely reduce aromatic interactions and solubility in polar solvents.
b) N~3~-(Ethylcarbamoyl)-N-(2-methyl-1,3-benzothiazol-6-yl)-beta-alaninamide (C₁₄H₁₈N₄O₂S, 306.38 g/mol ):
- Key Differences : Incorporates a benzothiazole ring and an ethylcarbamoyl group.
- Impact : The benzothiazole moiety may enhance binding to biological targets (e.g., enzymes or receptors) due to its planar aromatic structure, while the ethylcarbamoyl group introduces additional hydrogen-bonding sites.
c) N³-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methoxyphenyl)-N³-methyl-beta-alaninamide (C₂₁H₂₇N₂O₄⁺·Cl⁻ ):
- Key Differences : Contains methoxy-substituted phenyl groups and a hydrochloride salt.
- The hydrochloride salt improves aqueous solubility.
Physicochemical Properties
*Estimated LogP values based on substituent contributions.
Biological Activity
N~3~-methyl-N-phenyl-beta-alaninamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a methyl group at the N~3~ position and a phenyl group attached to the amine. Its structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific biological targets, influencing various biochemical pathways.
Target Enzymes
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For example, it may interact with proteases and kinases, which are crucial in cellular signaling and apoptosis .
- DNA Interaction : Preliminary studies suggest that this compound may bind to DNA or RNA structures, potentially affecting gene expression and cellular proliferation .
Pharmacological Effects
The pharmacological profile of this compound indicates several therapeutic potentials:
- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis .
- Anti-inflammatory Properties : Case studies have shown that this compound can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : In a study involving various bacterial strains, this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus .
- Anti-inflammatory Effects : In vivo experiments using a carrageenan-induced paw edema model showed that administration of this compound resulted in a 50% reduction in edema compared to control groups, highlighting its anti-inflammatory potential .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Analytical Parameters
| Technique | Key Parameters | Relevance |
|---|---|---|
| NMR | Deuterated solvents, 500+ MHz | Structural confirmation |
| HRMS | ESI mode, 1 ppm accuracy | Molecular formula validation |
| HPLC | C18 column, 0.1% TFA gradient | Purity assessment |
Advanced: How can contradictions in reported solubility data be resolved systematically?
Methodological Answer:
Discrepancies often arise from solvent polarity, temperature, and pH variations. To standardize:
Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and ethanol using saturation shake-flask methods.
pH-Dependent Studies: Use sodium acetate (pH 4.5) and Tris-HCl (pH 8.5) buffers to assess ionization effects .
Temperature Control: Conduct experiments at 25°C and 37°C to mimic physiological conditions.
Quantification: Employ UV-Vis spectroscopy or gravimetric analysis post-filtration.
Note: Contradictions in polar aprotic solvents (e.g., DMF) may stem from residual water content; use Karl Fischer titration to verify .
Basic: What synthetic routes are viable for N-3-methyl-N-phenyl-beta-alaninamide?
Methodological Answer:
Two common strategies:
- Amide Coupling: React beta-alanine derivatives with N-methylaniline using EDC/NHS activation. Optimize molar ratios (1:1.2 for amine:carboxylic acid) in anhydrous DCM .
- Direct Alkylation: Treat beta-alaninamide with methyl iodide in the presence of a base (e.g., K2CO3) under nitrogen. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Critical Step: Purify via column chromatography (silica gel, gradient elution) to remove unreacted aniline.
Advanced: What experimental design considerations are critical for stability studies under varying pH?
Methodological Answer:
- Buffer Selection: Use PBS (pH 7.4), citrate (pH 3.0), and borate (pH 9.0) to cover physiological and extreme ranges. Include 0.01% sodium azide to prevent microbial growth .
- Stability-Indicating Assays: Employ HPLC with photodiode array detection to track degradation products (e.g., hydrolyzed amide bonds).
- Temperature: Accelerated stability testing at 40°C (ICH Q1A guidelines) with sampling intervals at 0, 7, 14 days .
Q. Table 2: Degradation Pathways
| Condition | Likelihood of Hydrolysis | Mitigation Strategy |
|---|---|---|
| pH < 3 | High | Lyophilize for long-term storage |
| pH > 8 | Moderate | Use nitrogen atmosphere during synthesis |
Basic: How to confirm purity post-synthesis?
Methodological Answer:
- Elemental Analysis (EA): Compare experimental C/H/N ratios to theoretical values (±0.3% tolerance).
- Melting Point: Determine using a capillary tube apparatus; sharp melting ranges (<2°C) indicate high purity.
- TLC: Single spot under UV (Rf ~0.5 in ethyl acetate/hexane) .
Advanced: How to address bioactivity discrepancies between in vitro and in vivo models?
Methodological Answer:
Metabolite Profiling: Use LC-MS/MS to identify phase I/II metabolites in plasma (e.g., hydroxylation or glucuronidation) .
Protein Binding: Assess binding to serum albumin via equilibrium dialysis; >90% binding may reduce in vivo efficacy .
Dosing Regimen: Adjust for bioavailability differences—oral vs. intravenous administration in rodent models.
Key Insight: Discrepancies may arise from poor BBB penetration or rapid hepatic clearance. Use logP calculations (clogP ~1.5) to predict membrane permeability .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders .
- Spill Management: Neutralize with 10% acetic acid and adsorb with vermiculite.
Reference: Safety Data Sheets (SDS) recommend S24/25 precautions (avoid skin/eye contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
